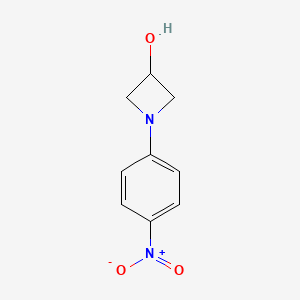

1-(4-nitrophenyl)azetidin-3-ol

描述

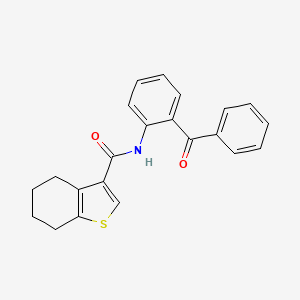

“1-(4-nitrophenyl)azetidin-3-ol” is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of azetidin-3-ol, which is a four-membered heterocyclic compound containing a nitrogen atom .

Synthesis Analysis

The synthesis of azetidin-3-ol derivatives involves the condensation of 2, 4-dinitro phenyl hydrazine with various substituted aromatic aldehydes in the presence of zinc chloride and methanol. This is followed by a reaction with chloroacetyl chloride and triethylamine . The synthesized compounds are characterized by IR and PMR analysis .Molecular Structure Analysis

The molecular structure of “1-(4-nitrophenyl)azetidin-3-ol” can be represented by the InChI code: 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 . The molecular weight of this compound is 194.19 .Chemical Reactions Analysis

Azetidin-3-ol derivatives have been used as catalysts for various reactions, including the reduction of 4-nitrophenol . The reaction parameters, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion, control the catalytic activity .Physical And Chemical Properties Analysis

The physical form of “1-(4-nitrophenyl)azetidin-3-ol” is solid . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .科学研究应用

Amino Acid Surrogates

Azetidines are considered remarkable for their aptness as amino acid surrogates . They can mimic the structure and function of amino acids, which makes them useful in the development of new pharmaceuticals and in the study of protein function.

Peptidomimetic Chemistry

Azetidines have potential in peptidomimetic chemistry . Peptidomimetics are compounds that mimic the structure and function of peptides, and they are often used in drug discovery and design.

Nucleic Acid Chemistry

Azetidines are also considered important in nucleic acid chemistry . They can be used to study the structure and function of nucleic acids, and to develop new therapeutic agents.

Catalytic Processes

Azetidines have prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are important in the synthesis of many organic compounds.

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions are useful in the synthesis of larger cyclic compounds.

Polymerization

Azetidines can be used in the polymerization process to produce polyamines . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

安全和危害

未来方向

The future directions for “1-(4-nitrophenyl)azetidin-3-ol” and similar compounds could involve further exploration of their catalytic properties, especially in the reduction of 4-nitrophenol . Additionally, the development of more efficient synthetic routes and the study of their biological activities could be potential areas of research .

作用机制

Target of Action

Azetidines, in general, have been known to interact with various biological targets due to their ubiquity in natural products and importance in medicinal chemistry .

Mode of Action

The mode of action of 1-(4-nitrophenyl)azetidin-3-ol involves a unique reactivity under dual palladium and acid catalysis. Mechanistic studies reveal that this arylative ring-expansion reaction proceeds via a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group .

Biochemical Pathways

The compound’s unique reactivity under dual palladium and acid catalysis suggests that it may influence various biochemical pathways .

Result of Action

The compound’s unique reactivity under dual palladium and acid catalysis suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

The compound’s unique reactivity under dual palladium and acid catalysis suggests that various environmental factors may influence its action .

属性

IUPAC Name |

1-(4-nitrophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXPWZVSMMYDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)azetidin-3-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)

![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)

![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)

![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)

![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)

![4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6422427.png)

![ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B6422431.png)

![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6422438.png)